molecular formula C18H17NO4 B4755556 2-oxo-2-phenylethyl N-(4-methylbenzoyl)glycinate

2-oxo-2-phenylethyl N-(4-methylbenzoyl)glycinate

Cat. No. B4755556
M. Wt: 311.3 g/mol
InChI Key: XOYUAHUSYQKTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves complex reactions under controlled conditions. For example, Al-Harbi et al. (2011) described the synthesis of a new class of tripodal L2X ligands that feature three oxygen donors, indicating the complexity and specificity required in synthesizing compounds with precise functional groups and structural features (Al-Harbi, Sattler, Sattler, & Parkin, 2011).

Molecular Structure Analysis

Molecular structure analysis, often conducted through spectroscopic methods and X-ray crystallography, reveals the spatial arrangement of atoms within a compound and its electronic structure. Sparke et al. (2010) reported the structural characterization of a benzimidazole derivative, showcasing the type of detailed structural information that can be obtained for compounds with similar complexity (Sparke, Fisher, Mewis, & Archibald, 2010).

Chemical Reactions and Properties

Chemical properties of compounds like 2-oxo-2-phenylethyl N-(4-methylbenzoyl)glycinate are influenced by their functional groups and molecular structure. The compound's reactivity, including its participation in chemical reactions, can be inferred from studies on similar molecules. For instance, the reactivity of benzimidazole derivatives toward nucleophilic substitution was demonstrated by Sparke et al. (2010), highlighting the potential chemical behavior of related compounds (Sparke et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the applications and handling of a compound. The structural study by Wang et al. (2008) on a benzimidazole derivative provides an example of how crystallinity and molecular conformation can be assessed (Wang, Huang, & Tang, 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define a compound's interactions in chemical environments. The synthesis and characterization of oxadiazole derivatives by Changsheng Wang et al. (2006) offer insights into how electronic structure affects reactivity and stability, which can be relevant for understanding the behavior of compounds like 2-oxo-2-phenylethyl N-(4-methylbenzoyl)glycinate (Wang, Pålsson, Batsanov, & Bryce, 2006).

properties

IUPAC Name

phenacyl 2-[(4-methylbenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-13-7-9-15(10-8-13)18(22)19-11-17(21)23-12-16(20)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYUAHUSYQKTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-phenylethyl 2-[(4-methylbenzoyl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-phenylethyl N-(4-methylbenzoyl)glycinate
Reactant of Route 2
Reactant of Route 2
2-oxo-2-phenylethyl N-(4-methylbenzoyl)glycinate
Reactant of Route 3
Reactant of Route 3
2-oxo-2-phenylethyl N-(4-methylbenzoyl)glycinate
Reactant of Route 4
Reactant of Route 4
2-oxo-2-phenylethyl N-(4-methylbenzoyl)glycinate
Reactant of Route 5
Reactant of Route 5
2-oxo-2-phenylethyl N-(4-methylbenzoyl)glycinate
Reactant of Route 6
Reactant of Route 6
2-oxo-2-phenylethyl N-(4-methylbenzoyl)glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.